N-(2-phenylethyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide
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Overview
Description
N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide: is a complex organic compound that incorporates both phenylethyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with phenylethylamine, followed by formylation and subsequent amide formation. Key steps include:
Condensation Reaction: Thiophene derivatives react with phenylethylamine under acidic or basic conditions to form an intermediate.
Formylation: The intermediate undergoes formylation using formic acid or formylating agents like formic anhydride.
Amide Formation: The formylated intermediate reacts with thiophene-2-carboxylic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenylethyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperature and solvent conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Halogenated thiophenes or substituted phenylethyl derivatives.
Scientific Research Applications
N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide core and exhibit similar chemical properties.
Phenylethylamine derivatives: Compounds with the phenylethylamine moiety, known for their biological activities.
Uniqueness
N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is unique due to the combination of phenylethyl and thiophene moieties, which may confer distinct chemical and biological properties not observed in simpler analogs
Properties
Molecular Formula |
C20H20N2O2S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-[2-phenylethyl(thiophene-2-carbonyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O2S2/c23-19(17-8-4-14-25-17)21-11-13-22(20(24)18-9-5-15-26-18)12-10-16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,21,23) |
InChI Key |
DDUOVINKANZURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCNC(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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